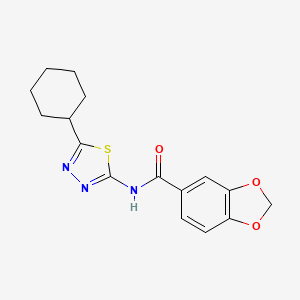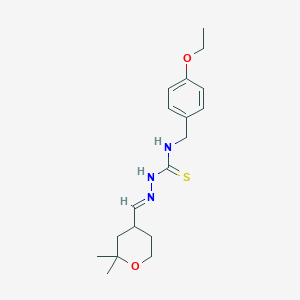
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide, also known as BAM-15, is a small molecule that has been gaining attention in scientific research due to its potential as a mitochondrial uncoupler.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide has been studied for its potential as a mitochondrial uncoupler, which means it can disrupt the normal coupling of electron transport and ATP synthesis in the mitochondria. This disruption can lead to an increase in mitochondrial respiration and a decrease in reactive oxygen species (ROS) production, which has been shown to have potential therapeutic effects in various diseases such as obesity, diabetes, and cancer.
Mecanismo De Acción
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is believed to act by disrupting the proton gradient across the inner mitochondrial membrane, which is necessary for the coupling of electron transport and ATP synthesis. This disruption leads to an increase in mitochondrial respiration and a decrease in ROS production.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide can increase oxygen consumption and decrease ROS production in various cell types, including adipocytes, hepatocytes, and cancer cells. It has also been shown to have potential anti-obesity and anti-diabetic effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide in lab experiments is its specificity for mitochondrial uncoupling, which allows researchers to study the effects of mitochondrial dysfunction without interfering with other cellular processes. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
Direcciones Futuras
For research on N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide include studying its potential therapeutic effects in various diseases, such as cancer, obesity, and diabetes, as well as its mechanism of action and potential toxicity. Additionally, research on the development of more potent and selective mitochondrial uncouplers based on the structure of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is ongoing.
Conclusion
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is a small molecule that has potential as a mitochondrial uncoupler with therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol with isobutyryl chloride to form 4-bromo-2-methylphenyl isobutyrate. This intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base to yield N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide. The final product is purified by column chromatography.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-4-6-14(7-5-13)17(20)19-16-9-8-15(18)10-12(16)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOXVPMHVLLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)

![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)

![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)